molecular formula C6H3Cl2I B1583806 1,3-Dichloro-5-iodobenzene CAS No. 3032-81-3

1,3-Dichloro-5-iodobenzene

Cat. No. B1583806
CAS RN: 3032-81-3
M. Wt: 272.89 g/mol
InChI Key: AATPRMRVLQZEHB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-iodobenzene is a chemical compound with the molecular formula C6H3Cl2I . It appears as a white to yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-5-iodobenzene consists of a benzene ring with two chlorine atoms and one iodine atom attached to it .


Physical And Chemical Properties Analysis

1,3-Dichloro-5-iodobenzene is a solid at 20 degrees Celsius . It has a melting point of 55.0 to 59.0 degrees Celsius and a boiling point of 127 degrees Celsius at 20 mmHg . The compound has a molecular weight of 272.89 .

Scientific Research Applications

Electrochemical Reductive Cleavage

1,3-Dichloro-5-iodobenzene's carbon–iodine bond can undergo electrochemical reductive cleavage, as investigated through Marcus theory of electron transfer. This process involves analyzing the transfer coefficient variations with potential, revealing the existence of the radical anion of the compound as a transient species (Prasad & Sangaranarayanan, 2004).

Ring-Opening Dichlorination

In synthetic chemistry, donor-acceptor cyclopropanes reacted with iodobenzene dichloride lead to ring-opened products with chlorine atoms. This application allows for the synthesis of compounds with different donor and acceptor moieties, indicating a versatile use in chemical synthesis (Garve et al., 2014).

Mechanistic Distinction in Reductive Cleavage

Another aspect of 1,3-Dichloro-5-iodobenzene is the distinction between stepwise and concerted mechanisms in its reductive cleavage reactions. This involves current function analysis of voltammetric data and helps in understanding the mechanistic pathways in chemical reactions (Prasad & Sangaranarayanan, 2005).

Buttressing Effects in Deprotonation and Functionalization

The compound also shows buttressing effects in the deprotonation and functionalization process. This application is particularly relevant in the field of organic chemistry, where it can lead to the direct accessibility of dihalobenzoic acids by consecutive treatment with suitable bases and dry ice (Heiss, Marzi, & Schlosser, 2003).

Synthesis of Derivatives

1,3-Dichloro-5-iodobenzene is used in the synthesis of hexa-tert-butylterphenyl derivatives, indicating its importance in the creation of complex organic compounds. This process involves reactions like lithiation and bromination, showcasing the compound's utility in advanced synthesis techniques (Bukhryakov et al., 2017).

Co-crystallization in Chain Organization

1,3-Dichloro-5-iodobenzene forms a co-crystal with dichloromethane and water, organizing into antiferromagnetically exchange-coupled 1-D chains. This application is significant in materials science and crystal engineering (Akpinar, Schlueter, & Lahti, 2014).

Safety And Hazards

1,3-Dichloro-5-iodobenzene is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1,3-dichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPRMRVLQZEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062800
Record name 3,5-Dichloroiodobenzene
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Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 1,3-Dichloro-5-iodobenzene
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Product Name

1,3-Dichloro-5-iodobenzene

CAS RN

3032-81-3
Record name 1,3-Dichloro-5-iodobenzene
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Record name 3,5-Dichloroiodobenzene
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Record name 1,3-Dichloro-5-iodobenzene
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Record name Benzene, 1,3-dichloro-5-iodo-
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Record name 3,5-Dichloroiodobenzene
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Record name 1,3-dichloro-5-iodobenzene
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Record name 3,5-DICHLOROIODOBENZENE
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Synthesis routes and methods

Procedure details

The Grignard reagent of 3,5-dichlorophenyl iodide was prepared by the reaction of 20.0 grams (0.073 mole) of 3,5-dichlorophenyl iodide and 1.8 grams (0.073 mole) of magnesium turnings in 350 mL of diethyl ether. The reaction mixture was heated at reflux for about three hours and then allowed to cool to ambient temperature. To the Grignard reagent, with stirring, was added dropwise during a 15 minute period a solution of 8.4 mL (0.073 mole) of 5-oxohexanenitrile in 25 mL of diethyl ether. The exothermic reaction caused the reaction mixture temperature to rise to about 30° C. Upon completion of addition, the reaction mixture was stirred for one hour and then was poured into 400 mL of water. The mixture was made acidic with about 80 mL of aqueous 2N hydrochloric acid and extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chroma-tography on silica gel, using 5% diethyl ether in methylene chloride as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 8.4 grams of 5-hydroxy-5-(3,5-dichlorophenyl)hexanenitrile. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
B ANDERSSON, BO LAMM - ACTA CHEMICA SCANDINAVICA, 1969 - actachemscand.org
It has been demonstrated that an exchange of iodine for chlorine occurs in 2, 4-dichloro-6-iodo-and 2, 6-dichloro-4-iodobenzenediazonium ions in 5 M aqueous hydrochloric acid. Only …
Number of citations: 1 actachemscand.org
J Gorecka, C Heiss, R Scopelliti, M Schlosser - Organic Letters, 2004 - ACS Publications
(2,6-Dichlorophenyl)- and (2,6-dibromophenyl)trialkylsilanes undergo hydrogen/metal interconversion preferentially at the 4- rather than 3-position. However, the organometallic …
Number of citations: 37 pubs.acs.org
M Schlosser, C Heiss, E Marzi, R Scopelliti - 2006 - Wiley Online Library
Nine 1,3‐dichlorobenzene congeners were selected as model compounds to assess the relative rates of proton abstraction from 4‐ and 5‐positions (“ortho” vs. “meta” metalation). …
A Sen, RN Dhital, T Sato, A Ohno, YMA Yamada - ACS Catalysis, 2020 - ACS Publications
A stable, reusable, and insoluble poly(4-vinylpyridine) nickel catalyst (P4VP-NiCl 2 ) was prepared through the molecular convolution of poly(4-vinylpyridine) (P4VP) and nickel chloride…
Number of citations: 15 pubs.acs.org
C Heiss, F Cottet, M Schlosser - 2005 - Wiley Online Library
(2,6‐Dichlorophenyl)trimethyl‐ and ‐triethylsilane exhibit untypical reactivity patterns toward strong bases. When treated at –100 C with lithium 2,2,6,6‐tetramethylpiperidide, they give …
T Yamamoto, K Muto, M Komiyama… - … A European Journal, 2011 - Wiley Online Library
Novel nickel‐based catalytic systems for the CH arylation of azoles with haloarenes and aryl triflates have been developed. We have established that Ni(OAc) 2 /bipy/LiOtBu serves as …
K Esfandiarfard, AI Arkhypchuk, A Orthaber… - …, 2023 - Wiley Online Library
The synthesis of a novel monomeric precursor and its butadiyne‐bridged dimeric form for the preparation of novel π‐conjugated organophosphorus compounds is presented. The …
JL Heidbrink, LE Ramírez-Arizmendi… - The Journal of …, 2001 - ACS Publications
The rate of hydrogen atom abstraction from tributyltin hydride, benzeneselenol, thiophenol, and tetrahydrofuran was measured in the gas phase for charged phenyl radicals with …
Number of citations: 70 pubs.acs.org
Y Hu, T Sakaguchi, M Shiotsuki, F Sanda, T Masuda - Polymer, 2007 - Elsevier
Diphenylacetylenes containing both siloxy groups and halogen or methyl substituents (p-tert-BuMe 2 SiOC 6 H 4 CCC 6 H 3 R 2 , R=m,p-Cl,Cl; m,m-Cl,Cl; m,p-Br,Br; m,m-Br,Br; m,p-Me,…
Number of citations: 11 www.sciencedirect.com
SE Tichy, KK Thoen, JM Price, JJ Ferra… - The Journal of …, 2001 - ACS Publications
Polar effects are demonstrated to be a key factor in controlling the reactivities of related charged phenyl radicals in different exothermic atom and group abstraction reactions in the gas …
Number of citations: 50 pubs.acs.org

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